molecular formula C23H19N3O2 B12522747 4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one

4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one

Cat. No.: B12522747
M. Wt: 369.4 g/mol
InChI Key: GWZQQQWANBTMMJ-UHFFFAOYSA-N
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Description

4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Hydroxy Group: The hydroxy group at position 4 can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or a peracid.

    Formation of the Carbonimidoyl Group: The carbonimidoyl group can be introduced through a reaction with an appropriate isocyanide in the presence of a base.

    Attachment of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be attached via a nucleophilic substitution reaction using pyridine-2-carboxaldehyde and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonimidoyl group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable quinoline core.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: A simpler analog with similar biological activities.

    3-methylquinoline: Shares the quinoline core but lacks the hydroxy and carbonimidoyl groups.

    N-(pyridin-2-ylmethyl)quinoline: Similar structure but without the hydroxy group.

Uniqueness

4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one is unique due to the presence of both the hydroxy and carbonimidoyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one

InChI

InChI=1S/C23H19N3O2/c1-16(25-15-17-9-7-8-14-24-17)21-22(27)19-12-5-6-13-20(19)26(23(21)28)18-10-3-2-4-11-18/h2-14,27H,15H2,1H3

InChI Key

GWZQQQWANBTMMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CC=N1)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

Origin of Product

United States

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